molecular formula C17H18ClNOS B5888993 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine

4-[3-(4-chlorophenoxy)benzyl]thiomorpholine

Cat. No. B5888993
M. Wt: 319.8 g/mol
InChI Key: CTZIJBZCZRYEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenoxy)benzyl]thiomorpholine, also known as AG879, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. AG879 has been shown to have potential therapeutic applications in cancer treatment, as well as in the study of various cellular processes.

Mechanism of Action

4-[3-(4-chlorophenoxy)benzyl]thiomorpholine inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has been shown to be highly selective for EGFR, with little or no activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK, leading to the inhibition of cell proliferation and survival. It also induces apoptosis in cancer cells by activating caspase-3 and -9. In addition, 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR in various cellular processes. It is also relatively stable and easy to handle, with a long shelf life. However, 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in vivo due to poor pharmacokinetics and bioavailability. In addition, it may have off-target effects on other kinases, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine in scientific research. One potential area of investigation is the development of more potent and selective EGFR inhibitors based on the structure of 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine. Another area of interest is the use of 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine in combination with other targeted therapies or chemotherapy agents to enhance their effectiveness in cancer treatment. Finally, 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine could be used to investigate the role of EGFR in the development of resistance to targeted therapies, which is a major challenge in cancer treatment.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine involves a multi-step process that begins with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This intermediate is then reacted with thiomorpholine in the presence of potassium carbonate to yield 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has been extensively used in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In addition, 4-[3-(4-chlorophenoxy)benzyl]thiomorpholine has been used to study the mechanism of action of EGFR inhibitors and their effects on downstream signaling pathways. It has also been used to investigate the role of EGFR in the regulation of cell cycle progression, apoptosis, and DNA repair.

properties

IUPAC Name

4-[[3-(4-chlorophenoxy)phenyl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-4-6-16(7-5-15)20-17-3-1-2-14(12-17)13-19-8-10-21-11-9-19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZIJBZCZRYEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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